An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Nitropropane
An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Nitropropane
Abstract
1-Nitropropane (C₃H₇NO₂) is a significant member of the nitroalkane family, characterized by a nitro group (-NO₂) attached to the terminal carbon of a three-carbon chain.[1] This colorless liquid serves as a specialty solvent and a versatile chemical intermediate in various industrial applications, including the formulation of paints, inks, and adhesives.[1] Its chemical behavior and physical properties are fundamentally governed by the electronic structure of the nitro group and its interaction with the alkyl backbone. This guide provides a comprehensive analysis of the molecular structure, chemical bonding, and physicochemical properties of 1-nitropropane, supported by quantitative data and experimental methodologies.
Molecular Structure and Geometry
The molecular structure of 1-nitropropane consists of a propyl group bonded to a nitro functional group.[1] The propane chain provides a non-polar, flexible backbone, while the nitro group introduces significant polarity and specific reactivity.
According to Valence Shell Electron Pair Repulsion (VSEPR) theory, the nitrogen atom in the nitro group is sp² hybridized, resulting in a trigonal planar geometry around the nitrogen atom.[1] The O-N-O bond angle is approximately 120°.[1] The carbon atoms of the propyl chain exhibit sp³ hybridization, leading to tetrahedral geometry around each carbon. The presence of multiple rotatable single bonds (C-C and C-N) allows for various conformations of the molecule.[2]
Chemical Bonding and Electronic Structure
The bonding in 1-nitropropane is a combination of covalent sigma (σ) bonds throughout the alkyl chain and a more complex arrangement within the nitro group. The electronic structure is dominated by the highly polarized nitro group, which significantly influences the molecule's intermolecular interactions and chemical reactivity.[1]
The Nitro Group
The nitro group (-NO₂) features a nitrogen atom double-bonded to one oxygen atom and single-bonded to another oxygen atom that carries a formal negative charge. The nitrogen atom, in turn, bears a formal positive charge. This arrangement is best described by resonance theory, where the true electronic structure is a hybrid of two equivalent resonance forms.
This resonance delocalization results in both nitrogen-oxygen bonds having identical lengths and strengths, intermediate between a single and a double bond. The C-N bond also exhibits partial double bond character.[1] This electronic configuration leads to a strong dipole moment for the molecule, with the negative end centered on the oxygen atoms.[1][3]
Intermolecular Forces
The significant dipole moment of 1-nitropropane results in strong dipole-dipole interactions between molecules.[1] While the compound does not have traditional hydrogen bond donors, the electron-deficient carbon atom adjacent to the nitro group (the α-carbon) has enhanced acidity, allowing it to participate in weak hydrogen bonding.[1][4] Van der Waals forces also play a substantial role in the physical properties of liquid 1-nitropropane.[1] The relatively high boiling point of 132°C, compared to propane's -42°C, highlights the strength of these intermolecular forces.[1]
Quantitative Data
Physicochemical Properties
The physical and chemical properties of 1-nitropropane are well-documented.
| Property | Value | Reference |
| Molecular Formula | C₃H₇NO₂ | [5][6][7] |
| Molar Mass | 89.09 g/mol | [5][7] |
| Appearance | Colorless liquid | [1][7][8] |
| Odor | Disagreeable | [1][7][8] |
| Density | 0.998 g/cm³ at 20°C | [1][7] |
| Melting Point | -108 °C | [1][5][7] |
| Boiling Point | 131.6 - 132 °C at 760 mmHg | [1][5][7] |
| Flash Point | 35 °C | [1][5][7] |
| Solubility in Water | 1.4 g/L | [1][7] |
| Refractive Index (n_D²⁰) | 1.4018 | [1][5] |
| Dipole Moment | 3.60 D | [3] |
| Acidity (pKa) | ~17.0 | [1][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of 1-nitropropane.
| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment | Reference |
| ¹H NMR (CDCl₃) | 4.37 ppm (t, 2H) | -CH₂-NO₂ | [9] |
| 2.05 ppm (sextet, 2H) | -CH₂-CH₂-NO₂ | [9] | |
| 1.03 ppm (t, 3H) | CH₃- | [9] | |
| ¹³C NMR | 76.93 ppm | -CH₂-NO₂ | [9] |
| 20.70 ppm | -CH₂-CH₂-NO₂ | [9] | |
| 10.15 ppm | CH₃- | [9] | |
| Infrared (IR) | ~1550 cm⁻¹ | Asymmetric NO₂ stretch | [10] |
| ~1370 cm⁻¹ | Symmetric NO₂ stretch | [10] |
Experimental Protocols
Synthesis of 1-Nitropropane
1-nitropropane can be synthesized via several routes. A common laboratory method involves the reaction of an alkyl halide with a nitrite salt, often using a phase-transfer catalyst to improve yield.[11] Industrial production is typically achieved through the vapor-phase nitration of propane.[5][7][12]
Protocol: Synthesis from 1-Bromopropane via Phase-Transfer Catalysis [11]
-
Preparation of Phases:
-
Aqueous Phase: Dissolve sodium nitrite (NaNO₂) (0.36 mol) and sodium carbonate (Na₂CO₃) (24 mmol) in 60 mL of water in a 100 mL baffled glass reactor.
-
Organic Phase: Prepare a solution of 1-bromopropane (0.11 mol) and tetrabutylammonium hydrogen sulfate (TBAHS) (3.3 mmol) in 10 mL of chloroform.
-
-
Reaction:
-
Add the organic phase to the aqueous phase in the reactor at 31°C.
-
Stir the biphasic mixture vigorously at a constant speed (e.g., 1500 rpm) to ensure efficient mixing and catalysis.
-
Maintain the reaction for 6 hours.
-
-
Work-up and Purification:
-
After the reaction period, transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic layer and wash it with water to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter off the drying agent.
-
Distill the crude product to yield pure 1-nitropropane. The main byproduct is typically propyl nitrite.[11]
-
Spectroscopic Analysis Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a small amount of 1-nitropropane in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Infrared (IR) Spectroscopy:
-
For a neat liquid sample, place a drop of 1-nitropropane between two salt plates (e.g., KBr or NaCl).
-
Mount the plates in the spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.[10]
Reactivity and Bonding Implications
The chemical reactivity of 1-nitropropane is largely dictated by the strong electron-withdrawing nature of the nitro group.
-
Acidity of α-Protons: The nitro group significantly increases the acidity of the protons on the adjacent carbon (the α-carbon).[4] This allows 1-nitropropane to be deprotonated by a base to form a resonance-stabilized nitronate anion.[13] This anion is a key intermediate in many reactions.
-
Nucleophilic Character: The nitronate anion is a potent nucleophile and participates in C-C bond-forming reactions, most notably the Henry Reaction (or nitroaldol reaction), where it adds to aldehydes or ketones.[4][13]
-
Thermal Decomposition: At elevated temperatures, the C-N bond is the weakest link and undergoes homolytic cleavage (fission).[14] This decomposition pathway is a key step in the combustion of 1-nitropropane, which has been studied for its potential as a propellant.[14]
-
Reduction: The nitro group can be reduced to an amino group (-NH₂), making 1-nitropropane a precursor for the synthesis of n-propylamine.
Conclusion
1-Nitropropane is a molecule whose structure and properties are defined by the powerful electronic influence of its nitro functional group. The sp² hybridization and resonance within the -NO₂ group create a planar, highly polar moiety that dictates the compound's physical properties, such as its high boiling point and dipole moment. This same electronic structure governs its chemical reactivity, particularly the acidity of the α-protons, which is fundamental to its utility as a nucleophile in organic synthesis. A thorough understanding of its bonding and structure is essential for its safe handling and effective application in research and industry.
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